molecular formula C16H11F3O3 B5805690 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate

2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate

Cat. No. B5805690
M. Wt: 308.25 g/mol
InChI Key: GYKXZKZJYUMHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate is not well understood, but it is believed to act as an electrophilic reagent due to the presence of the trifluoromethyl group. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions, resulting in the formation of new compounds. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate has also been shown to undergo radical reactions, which can lead to the formation of new carbon-carbon bonds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate. However, studies have shown that 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various effects on the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate in lab experiments is its versatility as a reagent in organic synthesis. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can be used to synthesize a wide range of compounds, which makes it a valuable tool in drug discovery and material science. However, one limitation of using 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the use of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate in scientific research. One area of interest is the development of new synthetic methodologies using 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate as a reagent. Another area of interest is the use of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate as a ligand in metal-catalyzed reactions, which can lead to the development of new catalysts for organic synthesis. Additionally, the potential use of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate in drug discovery and material science is an area that warrants further investigation.

Synthesis Methods

The synthesis of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate involves the reaction between 2-(trifluoromethyl)benzoic acid and 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an esterification process, resulting in the formation of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate. The purity of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can be improved through recrystallization using an appropriate solvent.

Scientific Research Applications

2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate has been extensively used in scientific research due to its ability to act as a versatile reagent in organic synthesis. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can be used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate has also been used as a ligand in metal-catalyzed reactions, which have significant applications in the field of organic synthesis.

properties

IUPAC Name

phenacyl 2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c17-16(18,19)13-9-5-4-8-12(13)15(21)22-10-14(20)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKXZKZJYUMHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-phenylethyl 2-(trifluoromethyl)benzoate

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